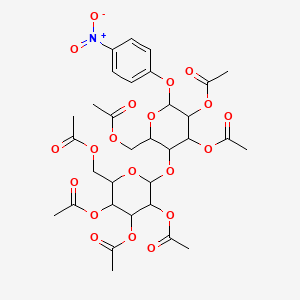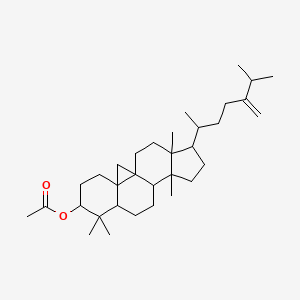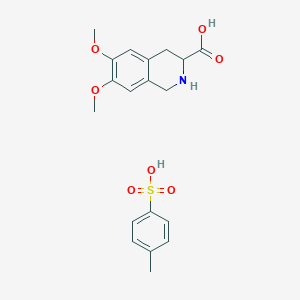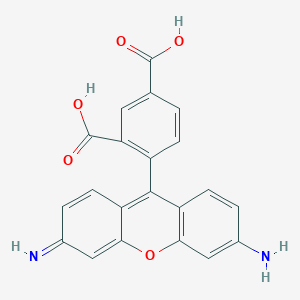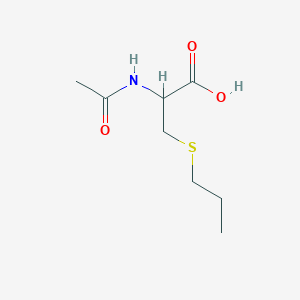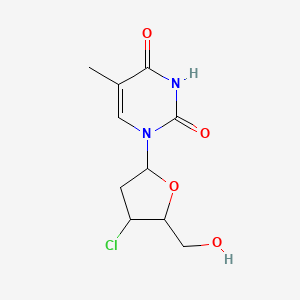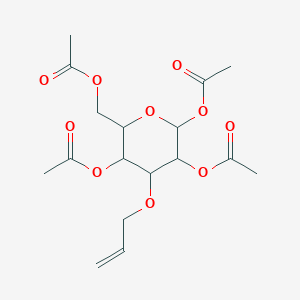
(3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate is a multifaceted and versatile chemical compound widely employed in drug development and synthesis to tackle a diverse range of ailments. It holds immense potential as a glycosyl donor in carbohydrate chemistry, presenting a promising avenue for further exploration in the field.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate involves the acetylation of 3-O-allyl-β-D-glucopyranose. The reaction typically employs acetic anhydride in the presence of a catalyst such as pyridine under controlled temperature conditions . The reaction proceeds through the formation of intermediate acetates, which are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is carried out in large reactors with precise temperature and pressure control to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
(3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a glycosyl donor in carbohydrate chemistry, facilitating the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: It plays a role in drug development, particularly in the synthesis of glycosylated drugs and prodrugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers glycosyl groups to acceptor molecules. This process is facilitated by the presence of specific enzymes or catalysts that activate the compound and promote the transfer of glycosyl groups to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,6-Tetra-O-acetyl-3-O-allyl-β-D-glucopyranose: This compound is structurally similar and shares similar applications in glycosylation reactions.
Trifluorotoluene: Although not structurally similar, it is used as a specialty solvent and synthetic intermediate in organic synthesis.
Pyrazoles: These compounds are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems.
Uniqueness
(3,5,6-Triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate is unique due to its specific structure and properties that make it an effective glycosyl donor. Its ability to participate in glycosylation reactions with high efficiency and selectivity sets it apart from other similar compounds.
Propiedades
IUPAC Name |
(3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-6-7-22-15-14(24-10(3)19)13(8-23-9(2)18)27-17(26-12(5)21)16(15)25-11(4)20/h6,13-17H,1,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMJIPHVXXKVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC=C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
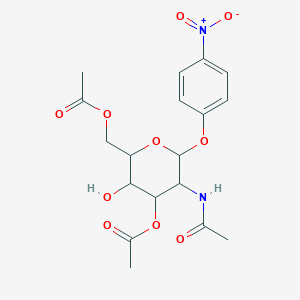

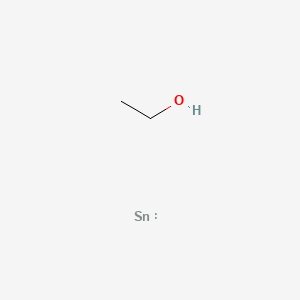
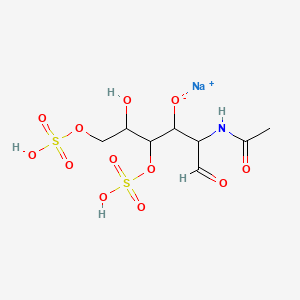
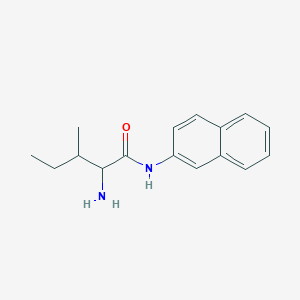
![1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan](/img/structure/B12322284.png)
![4-Amino-1-[4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12322299.png)
